molecular formula C10H11N B582718 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-88-4

2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

Cat. No.: B582718
CAS No.: 144343-88-4
M. Wt: 145.205
InChI Key: IJXKZKAKNUUZLQ-HJWRWDBZSA-N
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Description

2-[(1Z)-2-Methylbuta-1,3-dienyl]pyridine is a pyridine derivative featuring a conjugated dienyl side chain with a methyl substituent at the C2 position and a Z-configured double bond at the C1–C2 position. This structural motif confers unique electronic and steric properties, making it a compound of interest in organic synthesis and natural product chemistry.

Properties

CAS No.

144343-88-4

Molecular Formula

C10H11N

Molecular Weight

145.205

IUPAC Name

2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

InChI

InChI=1S/C10H11N/c1-3-9(2)8-10-6-4-5-7-11-10/h3-8H,1H2,2H3/b9-8-

InChI Key

IJXKZKAKNUUZLQ-HJWRWDBZSA-N

SMILES

CC(=CC1=CC=CC=N1)C=C

Synonyms

Pyridine, 2-(2-methyl-1,3-butadienyl)-, (Z)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable diene precursor under specific conditions. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Stereochemistry

The Z-configuration of the double bond in 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine distinguishes it from other dienylpyridines:

  • Streptopyridine A (2-((1E,3E)-Penta-1,3-dienyl)pyridine) : Features two trans (E) double bonds, evidenced by large coupling constants ($^3J{1,2} = 15.8 \, \text{Hz}$, $^3J{3,4} = 15.1 \, \text{Hz}$) .
  • Streptopyridine B (2-((1Z,3E)-Penta-1,3-dienyl)pyridine) : Combines a Z-configured C1–C2 bond ($^3J_{1,2} = 11.8 \, \text{Hz}$) and an E-configured C3–C4 bond .
  • Streptopyridine C (2-((1Z,3Z)-Penta-1,3-dienyl)pyridine) : Exhibits two Z-configured double bonds, leading to distinct volatility and chromatographic retention compared to E isomers .

Physical and Chemical Properties

Compound Configuration Melting Point/Volatility Key Spectral Features
This compound (1Z) Lower melting point* McLafferty ion (m/z 93) in MS
Streptopyridine A (1E,3E) High thermal stability $^3J_{1,2} = 15.8 \, \text{Hz}$
Streptopyridine B (1Z,3E) Moderate volatility $^3J_{1,2} = 11.8 \, \text{Hz}$
(1Z,3E)-2-(4-Phenylbuta-1,3-dien-1-yl)pyridine (1Z,3E) N/A Aromatic proton shifts in $^1$H NMR

*Inferred from structural analogs: Z-isomers typically exhibit lower symmetry and reduced crystal packing efficiency.

Data Table: Comparative Analysis of Dienylpyridines

Compound Name Structure Configuration Synthesis Method Key Properties Biological Relevance
This compound Pyridine + 2-methyl-Z-dienyl (1Z) Not specified* High volatility, McLafferty ion (m/z 93) Potential bioactivity
Streptopyridine A 2-(1E,3E-Pentadienyl)pyridine (1E,3E) Wittig–Schlosser $^3J = 15.8 \, \text{Hz}$, stable Antimicrobial
Streptopyridine C 2-(1Z,3Z-Pentadienyl)pyridine (1Z,3Z) Z-selective Wittig Low polarity, distinct GC retention Volatile signaling
(1Z,3E)-2-(4-Phenylbuta-1,3-dien-1-yl)pyridine Phenyl-substituted dienyl (1Z,3E) Rhodium catalysis Forms 4H-quinolizines via electrocyclization Synthetic intermediate

*Synthesis likely analogous to streptopyridines or rhodium-catalyzed methods.

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